molecular formula C9H8BrNOS B13191646 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B13191646
M. Wt: 258.14 g/mol
InChI Key: POFHTVQBUOERBL-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound that belongs to the class of benzothiazepines. This compound is characterized by a seven-membered ring containing both sulfur and nitrogen atoms, along with a bromine substituent at the 7th position. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with α-bromo ketones under acidic or basic conditions to form the benzothiazepine ring. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzothiazepines, sulfoxides, sulfones, and various cyclized derivatives .

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones: Similar structure but with nitrogen instead of sulfur.

    7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one: Similar structure with different substituents.

    7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Similar core structure with additional substituents.

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen in the ring. This gives it distinct chemical and biological properties compared to other benzothiazepines and benzodiazepines .

Properties

Molecular Formula

C9H8BrNOS

Molecular Weight

258.14 g/mol

IUPAC Name

7-bromo-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C9H8BrNOS/c10-6-1-2-8-7(5-6)11-9(12)3-4-13-8/h1-2,5H,3-4H2,(H,11,12)

InChI Key

POFHTVQBUOERBL-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C=C(C=C2)Br)NC1=O

Origin of Product

United States

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